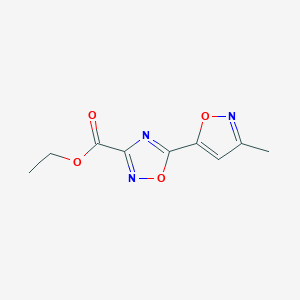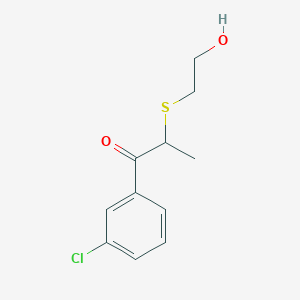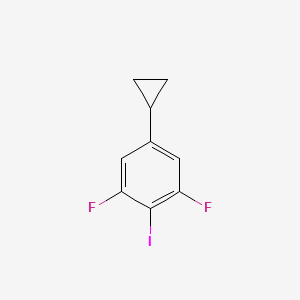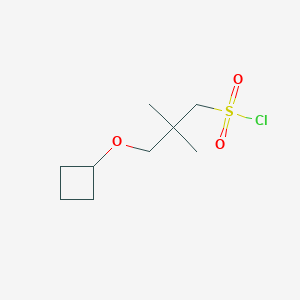
Tert-butyl (4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a 4-(4-bromophenyl)-1,2,5-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate to form tert-butyl N-(4-bromophenyl)carbamate. This intermediate is then subjected to cyclization with appropriate reagents to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Cyclization Reactions: The formation of the oxadiazole ring involves cyclization reactions.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Cyclization: Reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Cyclization: Formation of the oxadiazole ring.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Potential applications in the development of bioactive molecules due to its structural features.
Medicine:
- Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(4-bromophenyl)carbamate
- tert-butyl N-(4-bromobutyl)carbamate 3
Propriétés
Formule moléculaire |
C13H14BrN3O3 |
|---|---|
Poids moléculaire |
340.17 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)19-12(18)15-11-10(16-20-17-11)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |
Clé InChI |
GAZWUPVPRMQJNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NON=C1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)



![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)




![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)



